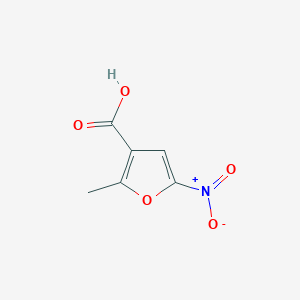

2-Methyl-5-nitrofuran-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

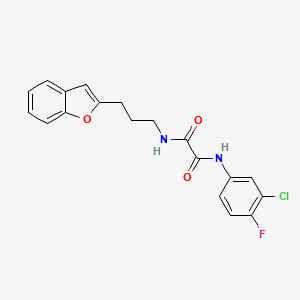

2-Methyl-5-nitrofuran-3-carboxylic acid is a chemical compound with the CAS Number: 129423-27-4 . It has a molecular weight of 171.11 . It is in powder form .

Synthesis Analysis

The synthesis of carbonyl-containing nitrofurans, such as this compound, involves methods of nitration, oxidation, and esterification of the corresponding furan derivatives . For instance, 5-nitrofuran-2-carbaldehyde was obtained from furfural by the action of a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H5NO5 . The structure of each molecule and its charge distribution were analyzed to understand their reactivity .Chemical Reactions Analysis

The main approaches to the preparation of these compounds are the introduction of a nitro group into the carbonyl-containing furan ring, the formation of a carbonyl, carboxyl, or alkoxycarbonyl group in a furan that already contains a nitro group, as well as the formation of an aromatic furan ring in carbonyl-containing dihydronitrofurans .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a melting point of 154-155 degrees .Mechanism of Action

Target of Action

2-Methyl-5-nitrofuran-3-carboxylic acid is a member of the nitrofuran class of synthetic molecules . Nitrofurans are known to be activated by bacterial nitroreductases . These enzymes, such as NfsA and NfsB, are the primary targets of nitrofurans . They play a crucial role in the activation of the prodrug and are essential for the compound’s antibacterial activity .

Mode of Action

The compound is a prodrug that is activated via reduction by bacterial nitroreductases . The reduction process converts the compound into electrophilic intermediates . These intermediates inhibit the citric acid cycle and the synthesis of DNA, RNA, and protein . This multi-target action makes the compound more resistant to the development of bacterial resistance .

Biochemical Pathways

The activated intermediates of the compound disrupt multiple biochemical pathways. They inhibit the citric acid cycle, a crucial metabolic pathway for energy production in cells . Additionally, they interfere with the synthesis of DNA, RNA, and protein, thereby disrupting the normal functioning and replication of bacterial cells .

Pharmacokinetics

Nitrofurans are generally known for their broad-spectrum antibacterial activity . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and replication. By disrupting key biochemical pathways and the synthesis of essential biomolecules, the compound effectively halts the proliferation of bacteria . This leads to the eventual death of the bacterial cells, thereby exerting its antibacterial effect .

Advantages and Limitations for Lab Experiments

2-Methyl-5-nitrofuran-3-carboxylic acid is a versatile compound that has a wide range of applications in scientific research. One of the main advantages of using this compound in lab experiments is that it is relatively inexpensive and widely available. In addition, this compound can be used in a variety of reactions, making it a useful tool for synthesizing other compounds. However, this compound is also known to be toxic and should be handled with caution in the laboratory.

Future Directions

2-Methyl-5-nitrofuran-3-carboxylic acid has a wide range of applications in scientific research, but there is still much to be learned about its potential uses. One area of research that is currently being explored is its use as a catalyst in the synthesis of polymers and other organic compounds. In addition, further research is needed to better understand the mechanism of action of this compound and its potential effects on human health. Finally, research into the potential applications of this compound in the production of drugs and other chemicals is also needed.

Synthesis Methods

2-Methyl-5-nitrofuran-3-carboxylic acid can be synthesized using a variety of methods. One method involves the reaction of nitrofuran and 2-methyl-3-nitrofuran-3-carboxylic acid in aqueous acetic acid. Another method involves the reaction of 2-methyl-3-nitrofuran-3-carboxylic acid and nitrofuran in aqueous sodium hydroxide. In both cases, the reaction is carried out at room temperature for several hours and yields a white crystalline solid.

Scientific Research Applications

2-Methyl-5-nitrofuran-3-carboxylic acid has a wide range of applications in scientific research. It is a versatile compound that can be used as a reagent for the synthesis of other compounds, as well as a catalyst in various chemical reactions. In addition, this compound has been used in the synthesis of drugs, such as antibiotics, and in the synthesis of polymers, such as polyamides. It has also been used in the synthesis of dyes, pigments, and other organic compounds.

Safety and Hazards

properties

IUPAC Name |

2-methyl-5-nitrofuran-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO5/c1-3-4(6(8)9)2-5(12-3)7(10)11/h2H,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPDJCKSBLMJII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B2931381.png)

![1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-4-(3-thienyl)-1H-pyrazol-5-amine](/img/structure/B2931382.png)

![isoxazol-5-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2931384.png)

![ethyl [6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2931386.png)

![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-3,3-dimethylbutanamide](/img/structure/B2931389.png)

![6-fluoro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B2931392.png)

![1,4-Bis[2-(phenylmethylene)-hydrazino]-1,4-dioxo-2,3-dihydroxy-butane](/img/structure/B2931394.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-benzyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2931395.png)